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4-Methyl-5-thiazoleethanol - 137-00-8

4-Methyl-5-thiazoleethanol

Catalog Number: EVT-308529
CAS Number: 137-00-8
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: It has been identified in various natural sources, including the Armadillidae family of terrestrial crustaceans [] and the roots of Panax ginseng [, ].
  • Role in Scientific Research:
    • Flavor and Fragrance Research: It is recognized as a key aroma compound in various food products, including dog food [], beef flavor [], white bread [], and spice liquids derived from jellyfish protein [].
    • Material Science: Its use as a building block for synthesizing novel ionic liquids with potential applications in various fields has been explored [].
    • Biomedical Research: Studies have investigated its role as a potential biomarker for certain diseases, such as non-alcoholic fatty liver disease (NAFLD) []. It has also been explored in radiopharmaceutical chemistry as a component of a ternary ligand system for technetium-99m labeling of bioactive molecules [].

Thiamine (Vitamin B1)

Relevance: Thiamine serves as a precursor to 4-methyl-5-thiazoleethanol in biological systems and food processing. Several studies demonstrate the formation of 4-methyl-5-thiazoleethanol from thiamine during Maillard reactions, contributing to desirable meaty flavors in food. [, , , ]

4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

Relevance: Like 4-methyl-5-thiazoleethanol, HMP is a breakdown product of thiamine degradation. These two compounds are often studied together in the context of thiamine cycling and availability, particularly in marine environments. [, , ]

5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET)

Relevance: cHET, along with 4-methyl-5-thiazoleethanol and HMP, are crucial for understanding the complex dynamics of thiamine cycling in marine systems. These compounds serve as indicators of thiamine availability and biological activity in these environments. []

4-Amino-5-aminomethyl-2-methylpyrimidine (AmMP)

Relevance: Similar to 4-methyl-5-thiazoleethanol, AmMP belongs to the family of thiamine-related compounds (TRCs). Studying the distribution and abundance of these compounds provides insights into thiamine cycling and its ecological implications. []

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine

Compound Description: This compound is a cysteine derivative formed from thiamine through Maillard reactions. It contributes to the “kokumi” taste, a Japanese term describing a full-bodied, mouth-filling sensation. []

Relevance: This compound is a thiamine derivative with flavor-enhancing properties, similar to 4-methyl-5-thiazoleethanol. Both highlight the role of thiamine and its derivatives in generating desirable sensory attributes in food. []

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one

Compound Description: This compound is another thiamine derivative formed through Maillard reactions and contributes to “kokumi” taste perception. []

Relevance: Like 4-methyl-5-thiazoleethanol, this derivative showcases the potential of thiamine-based reactions in producing molecules with taste-modulating effects. []

2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine

Compound Description: This compound, formed through thiamine-based Maillard reactions, also contributes to the “kokumi” taste profile. []

Relevance: Similar to 4-methyl-5-thiazoleethanol, this molecule emphasizes the role of thiamine as a precursor to various flavor compounds with potential applications in food science. []

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide

Compound Description: This is a formamide derivative formed from thiamine, often detected in processed foods containing thiamine. []

Relevance: This compound, along with 4-methyl-5-thiazoleethanol, highlights the diverse array of molecules generated from thiamine during food processing. []

2-Furfurylthiol

Compound Description: 2-Furfurylthiol is a sulfur-containing heterocyclic compound with a potent roasted coffee aroma. []

Relevance: Similar to 4-methyl-5-thiazoleethanol, 2-furfurylthiol is recognized as a key aroma compound in food. Both contribute to the overall sensory experience and palatability of foods like dog food. []

Classification

4-Methyl-5-thiazoleethanol falls under the category of organic compounds, specifically thiazoles, which are characterized by their sulfur and nitrogen atoms in the ring structure. It is also recognized as a metabolite produced by certain bacterial strains, including Escherichia coli.

Synthesis Analysis

The synthesis of 4-Methyl-5-thiazoleethanol can be achieved through several methods. A common synthetic route involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The process typically follows these steps:

  1. Reagents: 3-acetylpropyl alcohol and thiourea.
  2. Conditions: The reaction is conducted in a solvent at temperatures ranging from 78 to 100 °C for a duration of 3 to 8 hours.
  3. pH Adjustment: After the initial reaction, an alkaline solution (10-50% mass fraction) is added to adjust the pH to between 8.5 and 10.5.
  4. Extraction: The product is extracted using diethyl ether, followed by removal of the ether to yield a scarlet thick liquid.
  5. Further Reactions: This liquid is then dissolved in a concentrated acidic solution and subjected to cooling and additional reactions involving sodium nitrite and sodium phosphate, leading to the final product through careful temperature control and pH adjustments .
Molecular Structure Analysis

The molecular structure of 4-Methyl-5-thiazoleethanol features a thiazole ring substituted with a hydroxyl group and a methyl group. Key structural details include:

  • Thiazole Ring: A five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
  • Substituents: A hydroxyl group (-OH) at the fifth position and a methyl group (-CH₃) at the fourth position of the thiazole ring.

The compound's structural formula can be represented as follows:

C6H9NOS\text{C}_6\text{H}_9\text{N}\text{O}\text{S}

Spectroscopic Data

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide confirmation of its structure. Characteristic peaks in IR spectroscopy may include those corresponding to C-H stretches, N-H bends, and S=O stretches.

Chemical Reactions Analysis

4-Methyl-5-thiazoleethanol participates in various chemical reactions typical for thiazoles:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex molecules.
  3. Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds under appropriate conditions.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different properties.

Mechanism of Action

The mechanism of action for 4-Methyl-5-thiazoleethanol primarily relates to its biological properties, particularly its role as an antimicrobial agent. It has been shown to exhibit:

  • Antioxidant Activity: The compound captures free radicals, which can mitigate oxidative stress within biological systems.
  • Antimicrobial Properties: It demonstrates effectiveness against various bacterial strains by disrupting cellular processes or inhibiting enzyme activity.

Studies indicate that it can inhibit microbial growth significantly at specific concentrations, showcasing its potential utility in therapeutic applications .

Physical and Chemical Properties Analysis

The physical properties of 4-Methyl-5-thiazoleethanol include:

  • Appearance: Typically appears as a viscous liquid or thick syrup.
  • Solubility: Soluble in polar solvents due to the presence of the hydroxyl group.
  • Boiling Point: Approximately between 120 °C and 127 °C under reduced pressure conditions.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the functional groups present.

Applications

4-Methyl-5-thiazoleethanol has several scientific applications:

  1. Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a candidate for drug development targeting infections or oxidative stress-related diseases.
  2. Biochemical Research: Used as a biochemical probe in studies involving metabolic pathways in bacteria such as Escherichia coli.
  3. Agricultural Chemistry: Potential use in developing fungicides or herbicides based on its biological activity against microbial pathogens.

Properties

CAS Number

137-00-8

Product Name

4-Methyl-5-thiazoleethanol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCO

Solubility

Soluble in water, ether, benzene, chloroform
Miscible at room temperature (in ethanol)

Synonyms

2-(4-Methyl-1,3-thiazol-5-yl)ethanol; 2-(4-Methyl-5-thiazolyl)ethanol; 2-(4-Methylthiazole-5-yl)ethanol; 4-Methyl-5-(2-hydroxyethyl)thiazole; 4-Methyl-5-(2-thiazoleethanol); 4-Methyl-5-(β-hydroxyethyl)thiazole; 4-Methyl-5-thiazoleethanol; 4-Methyl-5-

Canonical SMILES

CC1=C(SC=N1)CCO

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